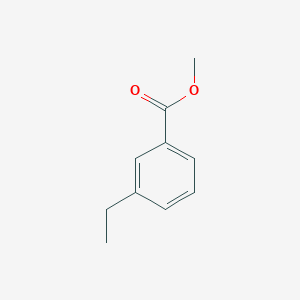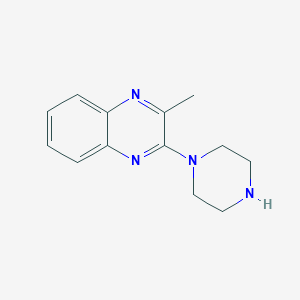
1H-Indole-3-acetyl chloride
Descripción general
Descripción
1H-Indole-3-acetyl chloride is a chemical compound belonging to the indole family, which is a significant class of heterocyclic compounds. Indoles are known for their presence in various natural products and pharmaceuticals. The indole nucleus is a common structural motif in many biologically active molecules, making it an important target for chemical synthesis and research .
Mecanismo De Acción
Target of Action
1H-Indole-3-acetyl chloride, like other indole derivatives, has been found to bind with high affinity to multiple receptors . These receptors play a crucial role in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
The mode of action of this compound involves its interaction with its targets, leading to various changes. For instance, some indole derivatives have shown inhibitory activity against influenza A and Coxsackie B4 virus . Another derivative showed anti-inflammatory and analgesic activities . .
Biochemical Pathways
Indole derivatives, including this compound, affect various biochemical pathways. For example, Indole-3-acetic acid, a plant hormone, is produced by the degradation of tryptophan in higher plants . The indole-3-acetamide (IAM) pathway is a well-characterized pathway in bacteria, where tryptophan is first converted to IAM, which is then converted to IAA . These pathways and their downstream effects play a significant role in the biological activities of indole derivatives.
Result of Action
The result of the action of this compound can be inferred from the effects of similar indole derivatives. For instance, some indole derivatives have shown inhibitory activity against influenza A and Coxsackie B4 virus . Another derivative showed anti-inflammatory and analgesic activities . These results indicate the potential therapeutic applications of this compound.
Action Environment
The action of this compound, like other indole derivatives, can be influenced by various environmental factors. For instance, gut bacteria are involved in the bioconversion of indoles from tryptophan, an essential amino acid derived entirely from the diet . This suggests that dietary and microbial factors can influence the action, efficacy, and stability of this compound.
Análisis Bioquímico
Biochemical Properties
1H-Indole-3-acetyl chloride plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, indole derivatives, including this compound, have been shown to bind with high affinity to multiple receptors, aiding in the development of new therapeutic agents . The compound’s interaction with enzymes such as tryptophan synthase and indoleamine 2,3-dioxygenase highlights its significance in metabolic pathways involving tryptophan degradation .
Cellular Effects
This compound exerts significant effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives have been reported to affect the growth and invasion of yeast cells, indicating their role as signaling molecules in regulating cellular processes . Additionally, this compound may impact the expression of genes involved in immune response and inflammation, further highlighting its potential in therapeutic applications .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. The compound’s structure allows it to interact with various receptors and enzymes, modulating their activity. For instance, indole derivatives have been shown to inhibit the activity of enzymes such as indoleamine 2,3-dioxygenase, which plays a role in tryptophan metabolism . These interactions can lead to changes in gene expression, influencing cellular processes and functions.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound may change over time due to its stability, degradation, and long-term impact on cellular function. Studies have shown that indole derivatives can exhibit varying degrees of stability, which can influence their effectiveness in biochemical assays . Additionally, the degradation of this compound over time may affect its ability to modulate cellular processes, highlighting the importance of understanding its temporal effects in experimental settings .
Dosage Effects in Animal Models
The effects of this compound can vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as anti-inflammatory and anticancer properties . At higher doses, it may cause toxic or adverse effects, highlighting the importance of determining the optimal dosage for therapeutic applications . Studies have shown that indole derivatives can have threshold effects, where their biological activity changes significantly at specific concentration levels .
Metabolic Pathways
This compound is involved in several metabolic pathways, including those related to tryptophan metabolism. The compound interacts with enzymes such as tryptophan synthase and indoleamine 2,3-dioxygenase, influencing the production of metabolites like indole-3-acetic acid . These interactions can affect metabolic flux and metabolite levels, highlighting the compound’s role in regulating biochemical processes .
Transport and Distribution
The transport and distribution of this compound within cells and tissues involve interactions with transporters and binding proteins. The compound’s ability to bind to specific receptors and proteins can influence its localization and accumulation within cellular compartments . Understanding these interactions is crucial for determining the compound’s effectiveness in therapeutic applications and its potential impact on cellular function .
Subcellular Localization
This compound’s subcellular localization can affect its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . These localization patterns can influence the compound’s ability to interact with biomolecules and modulate cellular processes, highlighting the importance of understanding its subcellular distribution .
Métodos De Preparación
1H-Indole-3-acetyl chloride can be synthesized through several methods. One common synthetic route involves the reaction of 1H-indole-3-acetic acid with thionyl chloride. The reaction typically occurs under reflux conditions, where the thionyl chloride acts as a chlorinating agent, converting the carboxylic acid group into an acyl chloride . Industrial production methods may involve similar processes but on a larger scale, with optimized conditions to ensure high yield and purity.
Análisis De Reacciones Químicas
1H-Indole-3-acetyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions, where the acyl chloride group is replaced by other nucleophiles such as amines or alcohols, forming amides or esters, respectively.
Oxidation and Reduction: The indole ring can undergo oxidation and reduction reactions, although these are less common for the acyl chloride derivative.
Coupling Reactions: It can be used in coupling reactions to form more complex molecules, often involving palladium-catalyzed cross-coupling reactions.
Common reagents and conditions for these reactions include bases like triethylamine for substitution reactions and palladium catalysts for coupling reactions. Major products formed from these reactions include various substituted indole derivatives, which are valuable in medicinal chemistry .
Aplicaciones Científicas De Investigación
1H-Indole-3-acetyl chloride has numerous applications in scientific research:
Comparación Con Compuestos Similares
1H-Indole-3-acetyl chloride can be compared with other indole derivatives such as:
1H-Indole-3-carboxaldehyde: Another important indole derivative used in the synthesis of biologically active molecules.
1H-Indole-3-acetic acid: A precursor to this compound and a plant hormone involved in growth regulation.
1H-Indole-3-butyric acid: Similar to 1H-Indole-3-acetic acid but with a longer carbon chain, used as a rooting hormone in plant propagation.
The uniqueness of this compound lies in its acyl chloride functional group, which provides distinct reactivity compared to other indole derivatives. This makes it a valuable intermediate in organic synthesis and pharmaceutical research .
Propiedades
IUPAC Name |
2-(1H-indol-3-yl)acetyl chloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClNO/c11-10(13)5-7-6-12-9-4-2-1-3-8(7)9/h1-4,6,12H,5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTHMRIBEZUPRKD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CC(=O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[(2-Methoxyphenoxy)methyl]benzoic acid](/img/structure/B3142443.png)



![[1,1'-Bicyclopentyl]-2,2'-dione](/img/structure/B3142487.png)







![N-(5-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)nicotinamide](/img/structure/B3142536.png)
